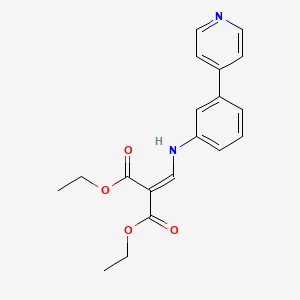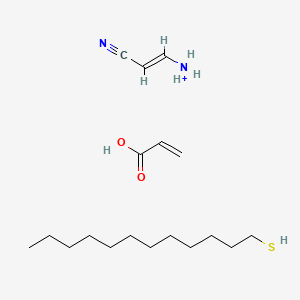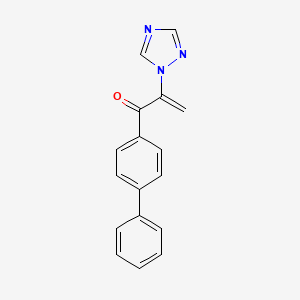
2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a combination of biphenyl and triazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Triazole Ring:
Formation of the Propenone Group: The final step involves the formation of the propenone group through an aldol condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.
Substitution: The biphenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Epoxides, carboxylic acids, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted biphenyl or triazole derivatives.
科学的研究の応用
2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- involves interactions with specific molecular targets, such as enzymes or receptors. The biphenyl and triazole moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. The propenone group can participate in covalent bonding with nucleophilic residues, leading to irreversible inhibition or activation of the target.
類似化合物との比較
Similar Compounds
2-Propen-1-one, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-: Lacks the biphenyl moiety, resulting in different chemical and biological properties.
2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)-: Contains a methoxy group, which can influence its reactivity and interactions with biological targets.
2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-: The presence of a chlorine atom can enhance its electrophilicity and potential as a reactive intermediate.
Uniqueness
2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- is unique due to the combination of biphenyl and triazole moieties, which confer distinct chemical and biological properties. The biphenyl group provides rigidity and hydrophobicity, while the triazole ring offers versatility in binding interactions and reactivity.
特性
CAS番号 |
104940-86-5 |
|---|---|
分子式 |
C17H13N3O |
分子量 |
275.30 g/mol |
IUPAC名 |
1-(4-phenylphenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13N3O/c1-13(20-12-18-11-19-20)17(21)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H2 |
InChIキー |
SJLUISIQUMIWGM-UHFFFAOYSA-N |
正規SMILES |
C=C(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
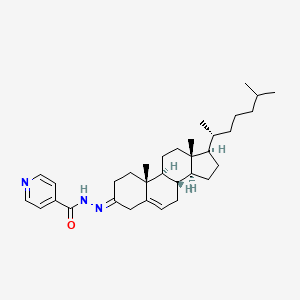
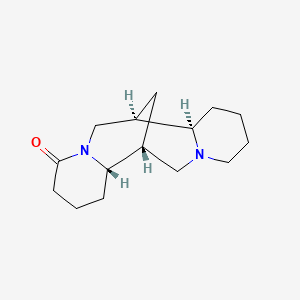
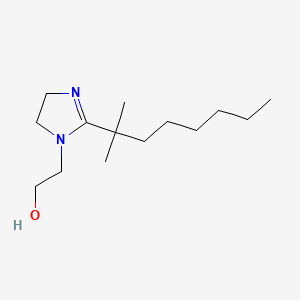
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
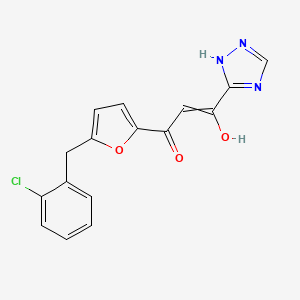



![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)

